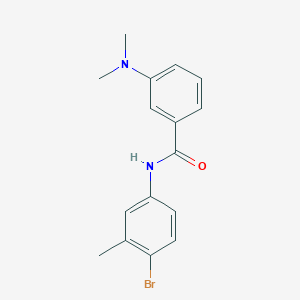

N-(4-bromo-3-methylphenyl)-3-(dimethylamino)benzamide

Description

N-(4-bromo-3-methylphenyl)-3-(dimethylamino)benzamide is a substituted benzamide derivative characterized by a dimethylamino group at the 3-position of the benzamide ring and a 4-bromo-3-methylphenyl substituent on the amide nitrogen. The bromine atom at the para position of the phenyl ring and the dimethylamino group likely influence its electronic properties, solubility, and binding interactions with biological targets.

Properties

IUPAC Name |

N-(4-bromo-3-methylphenyl)-3-(dimethylamino)benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17BrN2O/c1-11-9-13(7-8-15(11)17)18-16(20)12-5-4-6-14(10-12)19(2)3/h4-10H,1-3H3,(H,18,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USYVDJYOCDRQCV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)NC(=O)C2=CC(=CC=C2)N(C)C)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17BrN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromo-3-methylphenyl)-3-(dimethylamino)benzamide typically involves the following steps:

Methylation: The methyl group is introduced via Friedel-Crafts alkylation using methyl chloride (CH3Cl) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).

Amidation: The final step involves the formation of the benzamide by reacting the brominated and methylated aromatic compound with 3-(dimethylamino)benzoic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromo-3-methylphenyl)-3-(dimethylamino)benzamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of amines or alcohols.

Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide (NaOCH3) or potassium cyanide (KCN).

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Sodium methoxide (NaOCH3) in methanol.

Major Products Formed

Oxidation: Carboxylic acids, ketones.

Reduction: Amines, alcohols.

Substitution: Methoxy derivatives, nitriles.

Scientific Research Applications

Biological Activities

N-(4-bromo-3-methylphenyl)-3-(dimethylamino)benzamide exhibits several biological activities, particularly as a kinase inhibitor. Its structural features suggest potential efficacy against various cancer types. Key findings include:

- Kinase Inhibition : The compound has shown promise as an inhibitor of specific kinases involved in cancer proliferation, such as MEK and other signaling pathways.

- Antibacterial Activity : Preliminary studies indicate potential antibacterial properties against multi-drug resistant strains, including XDR-Salmonella Typhi .

| Compound Name | Structure Features | Biological Activity | Reference |

|---|---|---|---|

| N-(4-bromo-2-methylphenyl)-3-(dimethylamino)benzamide | Bromine at para position; methyl group | Kinase inhibition | |

| N-(4-chloro-3-methylphenyl)-3-(dimethylamino)benzamide | Chlorine instead of bromine | Potential anticancer activity | |

| N-(4-fluoro-3-methylphenyl)-3-(dimethylamino)benzamide | Fluorine substitution | Similar kinase inhibitory effects |

Conclusions and Future Directions

This compound is a versatile compound with promising applications in medicinal chemistry, particularly in cancer research and antibacterial studies. Further exploration into its pharmacological properties, mechanisms of action, and potential therapeutic applications is warranted. Future research should focus on:

- Detailed structure-activity relationship (SAR) studies to optimize its efficacy.

- Clinical trials to evaluate its safety and effectiveness as a therapeutic agent.

Mechanism of Action

The mechanism of action of N-(4-bromo-3-methylphenyl)-3-(dimethylamino)benzamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and biological context. For instance, in antimicrobial studies, it may inhibit the growth of bacteria by interfering with essential cellular processes.

Comparison with Similar Compounds

Antiplasmodial and Anticancer Derivatives

- N-(2-(dimethylamino)ethyl)-3-(imidazo[1,2-b]pyridazin-6-yl)benzamide (50) : This compound, with a dimethylaminoethyl side chain, demonstrated antiplasmodial activity (62% yield after purification). Its imidazopyridazine core contrasts with the target compound’s simpler benzamide scaffold, suggesting divergent mechanisms of action.

- Bafetinib : A clinical-stage kinase inhibitor containing a dimethylamino-pyrrolidinyl group. Its structural complexity and trifluoromethyl substituent highlight the importance of nitrogen-rich motifs in kinase targeting, a feature shared with the target compound.

Enzyme Inhibitors and Metal-Catalyzed Reactions

- N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide : Features an N,O-bidentate directing group for metal-catalyzed C–H functionalization. The absence of a dimethylamino group limits its electronic versatility compared to the target compound.

- Methyl red-derived benzamide : Contains a triethoxysilylpropyl group for surface functionalization, illustrating the adaptability of benzamide scaffolds in materials science.

Key Research Findings and Gaps

- Synthetic Feasibility: The target compound’s synthesis could follow protocols analogous to peptoid-based HDAC inhibitors (e.g., coupling dimethylamino-substituted benzoic acids with bromo-methylphenyl amines) .

- Biological Data Limitations: No direct activity data for the target compound are available in the evidence.

- Theranostic Potential: Fluorinated analogues (e.g., ) underscore the utility of halogenated benzamides in imaging and targeted therapy, a direction yet unexplored for the target compound.

Biological Activity

N-(4-bromo-3-methylphenyl)-3-(dimethylamino)benzamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article explores the synthesis, biological evaluation, and mechanisms of action of this compound, supported by relevant data tables and case studies.

Molecular Structure:

- Molecular Formula: C15H16BrN3O

- Molecular Weight: 348.21 g/mol

- IUPAC Name: this compound

- Canonical SMILES: CC1=C(C=CC(=C1)NC(=O)C2=CC=C(C=C2)N(C)C)Br

Synthesis

The synthesis of this compound typically involves the following steps:

- Bromination: The starting material, 3-methylphenylamine, is brominated to introduce the bromine atom at the 4-position.

- Amidation: The brominated intermediate is then reacted with benzoyl chloride to form the benzamide.

- Dimethylamino Group Introduction: The dimethylamino group is incorporated through a nucleophilic substitution reaction.

Anticancer Properties

The compound has shown promising results in inhibiting cancer cell proliferation, particularly in non-small cell lung cancer (NSCLC) models. A study demonstrated that related compounds with similar structures inhibited various NSCLC cell lines with FGFR1 amplification. For instance, one derivative exhibited IC50 values ranging from 1.25 µM to 2.31 µM across different cell lines, indicating significant cytotoxic activity .

Table 1: IC50 Values of Related Compounds Against NSCLC Cell Lines

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| C9 | NCI-H520 | 1.36 ± 0.27 |

| C9 | NCI-H1581 | 1.25 ± 0.23 |

| C9 | NCI-H226 | 2.31 ± 0.41 |

| C9 | NCI-H460 | 2.14 ± 0.36 |

| C9 | NCI-H1703 | 1.85 ± 0.32 |

The mechanism of action for this compound involves several pathways:

- FGFR1 Inhibition: The compound targets fibroblast growth factor receptor 1 (FGFR1), inhibiting its phosphorylation and downstream signaling pathways associated with cell proliferation and survival.

- Cell Cycle Arrest: It has been observed that this compound can induce G2 phase arrest in cancer cells, leading to apoptosis.

- Apoptotic Induction: The compound promotes apoptosis via intrinsic pathways, as evidenced by increased markers of apoptotic activity in treated cells.

Neuropharmacological Activity

In addition to its anticancer properties, this compound has been explored for its potential as a butyrylcholinesterase (BChE) inhibitor, which is significant in the context of Alzheimer's disease treatment. Compounds designed from similar frameworks have shown selective inhibition of BChE, suggesting potential neuroprotective effects .

Table 2: BChE Inhibition Activity of Similar Compounds

| Compound | BChE Inhibition (%) at 10 µM |

|---|---|

| Compound A | 45.5 ± 6.2 |

| Compound B | 44.2 ± 3.3 |

| Donepezil | 25.8 ± 6.2 |

Case Studies

In a recent study focusing on the structure-activity relationship (SAR) of benzamide derivatives, compounds similar to this compound were evaluated for their anticancer effects and neuroprotective properties . These studies highlighted the importance of specific substituents on the phenyl rings in enhancing biological activity.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(4-bromo-3-methylphenyl)-3-(dimethylamino)benzamide, and how can purity be validated?

- Methodological Answer : The compound can be synthesized via amide coupling between 3-(dimethylamino)benzoyl chloride and 4-bromo-3-methylaniline under inert conditions (e.g., dry dichloromethane, triethylamine as a base). Post-synthesis purification is typically achieved using column chromatography (silica gel, gradient elution with DCM/MeOH 90:10 to 80:20) . Validate purity via ¹H/¹³C NMR (e.g., aromatic proton integration, methyl group signals) and high-resolution mass spectrometry (HRMS) to confirm the molecular ion peak .

Q. How can structural analogs of this compound be designed for preliminary structure-activity relationship (SAR) studies?

- Methodological Answer : Introduce substitutions on the benzamide ring (e.g., halogens at position 4, alkyl groups on the dimethylamino moiety) or modify the aryl bromide group (e.g., replace bromine with chlorine or methoxy). Use one-pot multi-component reactions to generate derivatives efficiently, as demonstrated in peptoid-based inhibitor synthesis . Characterize analogs using FT-IR for functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹) and assess solubility via logP calculations .

Advanced Research Questions

Q. What experimental strategies can resolve contradictory bioactivity data in different assays (e.g., enzyme inhibition vs. cellular proliferation)?

- Methodological Answer :

- Step 1 : Validate target engagement using cellular thermal shift assays (CETSA) to confirm compound-target binding in live cells .

- Step 2 : Perform off-target profiling via kinome-wide screening or proteomics to identify non-specific interactions .

- Step 3 : Adjust assay conditions (e.g., ATP concentrations in kinase assays) to mimic physiological environments. Cross-reference with orthogonal assays, such as SPR for binding kinetics .

Q. How can the metabolic stability and pharmacokinetic (PK) profile of this compound be optimized for in vivo studies?

- Methodological Answer :

- Metabolic Stability : Introduce electron-withdrawing groups (e.g., trifluoromethyl) to reduce CYP450-mediated oxidation. Assess stability in liver microsomes (human/rodent) and identify major metabolites via LC-MS/MS .

- PK Optimization : Modify logD (e.g., via alkyl chain extensions on the dimethylamino group) to balance membrane permeability and solubility. Use in situ perfusion models to measure intestinal absorption .

Q. What computational methods are suitable for predicting the compound’s interaction with putative targets (e.g., kinases, GPCRs)?

- Methodological Answer :

- Docking Studies : Use Schrödinger Glide or AutoDock Vina to model binding poses against crystallized targets (e.g., CDK7 for analogs like THZ1 ).

- Molecular Dynamics (MD) : Simulate binding stability (100 ns trajectories) with AMBER or GROMACS to assess hydrogen bonding and hydrophobic interactions .

- QSAR Modeling : Train models on bioactivity data from analogs (e.g., IC₅₀ values) using descriptors like topological polar surface area (TPSA) and H-bond acceptors .

Contradictory Data Analysis

Q. How should researchers address discrepancies in reported IC₅₀ values across studies (e.g., enzyme vs. cell-based assays)?

- Methodological Answer :

- Source 1 : Differences in assay buffers (e.g., divalent cation concentrations) can alter enzyme activity. Replicate assays under standardized conditions (e.g., 10 mM Mg²⁺ in kinase assays) .

- Source 2 : Cell permeability limitations may reduce effective intracellular concentrations. Measure intracellular compound levels via LC-MS and adjust dosing regimens .

Tables for Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.